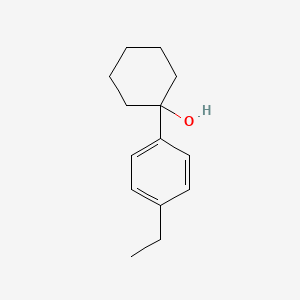![molecular formula C11H21NO2 B13547062 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers](/img/structure/B13547062.png)
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of an oxolane ring attached to a cyclohexane ring via a methoxy group, and an amine group on the cyclohexane ring.
Métodos De Preparación
The synthesis of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine involves several steps. One common method includes the reaction of cyclohexanone with oxirane to form 4-(oxiran-2-yl)cyclohexanone. This intermediate is then reacted with methanol in the presence of an acid catalyst to form 4-[(oxolan-2-yl)methoxy]cyclohexanone. Finally, the ketone group is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Análisis De Reacciones Químicas
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides like HCl or HBr.
Hydrolysis: The oxolane ring can be hydrolyzed to form a diol using acidic or basic conditions
Aplicaciones Científicas De Investigación
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine can be compared with similar compounds such as:
4-[(tetrahydrofuran-2-yl)methoxy]cyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which affects its reactivity and applications.
4-[(oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid: Similar to the previous compound but with a different functional group, leading to different chemical properties and uses.
The uniqueness of 4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-(oxolan-2-ylmethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C11H21NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h9-11H,1-8,12H2 |
Clave InChI |
POHKYBHQROZHJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COC2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


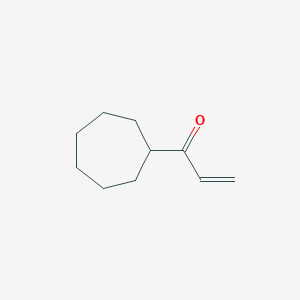
![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)
![7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)

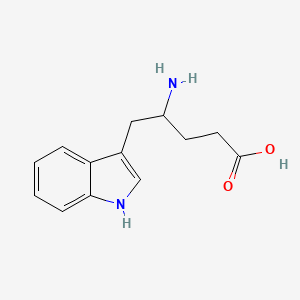
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)

![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
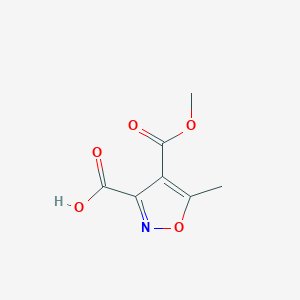
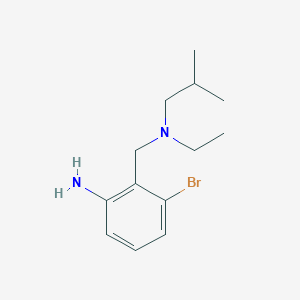
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
